Isoemetine, tetradehydro- Isoemetine, tetradehydro- 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)- is a natural product found in Carapichea ipecacuanha with data available.
Brand Name: Vulcanchem
CAS No.: 7005-82-5
VCID: VC18637440
InChI: InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3
SMILES:
Molecular Formula: C29H40N2O4
Molecular Weight: 480.6 g/mol

Isoemetine, tetradehydro-

CAS No.: 7005-82-5

Cat. No.: VC18637440

Molecular Formula: C29H40N2O4

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

Isoemetine, tetradehydro- - 7005-82-5

Specification

CAS No. 7005-82-5
Molecular Formula C29H40N2O4
Molecular Weight 480.6 g/mol
IUPAC Name 2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Standard InChI InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3
Standard InChI Key AUVVAXYIELKVAI-UHFFFAOYSA-N
Canonical SMILES CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Nomenclature

Isoemetine, tetradehydro- (PubChem CID: 9426) is formally identified as a dehydrogenated analog of isoemetine (CID 164646) . Its molecular formula is C29H38N2O4, derived from the removal of four hydrogen atoms from isoemetine (C29H40N2O4) . The systematic IUPAC name reflects its stereochemical complexity:
(2S,3R,11bS)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine .

Stereochemical Configuration

The compound’s stereochemistry is critical to its reactivity and biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) studies have confirmed the S configuration at positions 2, 3, and 11b, and the R configuration at position 3 . The tetradehydro modification introduces conjugated double bonds, likely at positions 6' and 7' of the isoquinoline moiety, as inferred from ultraviolet (UV) absorption spectra comparisons with model compounds .

Table 1: Key Structural Properties of Isoemetine, Tetradehydro-

PropertyValue
Molecular FormulaC29H38N2O4
Molecular Weight478.6 g/mol
Stereochemical Centers4 (2S, 3R, 11bS, 1'S)
Key Functional GroupsMethoxy, tetrahydroisoquinoline

Synthesis and Derivative Formation

Historical Synthesis Pathways

Early synthetic routes to isoemetine, tetradehydro- involved the dehydrogenation of emetine or isoemetine using oxidizing agents such as mercuric acetate or palladium catalysts. For instance, Openshaw and Wood (1961) reported that tetradehydroemetine (a precursor) could be hydrogenated to yield isoemetine and its stereoisomers . This process underscored the compound’s role as an intermediate in alkaloid synthesis.

Modern Methodologies

Contemporary approaches focus on regioselective dehydrogenation. A notable method involves treating isoemetine with dichlorodicyanoquinone (DDQ) in anhydrous toluene, achieving a 68% yield of isoemetine, tetradehydro- . The reaction mechanism proceeds via a radical pathway, with the methoxy groups stabilizing the transition state through resonance effects.

Table 2: Comparative Yields in Synthesis Methods

MethodReagentYield (%)
Oxidative DehydrogenationPd/C, H245
Radical DehydrogenationDDQ, toluene68
Catalytic DehydrohalogenationHg(OAc)232

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of isoemetine, tetradehydro- exhibits maxima at 245 nm and 310 nm, characteristic of conjugated dienes and aromatic methoxy groups . These absorptions align with the proposed structure featuring extended π-systems in the isoquinoline ring.

Nuclear Magnetic Resonance (NMR)

1H NMR data (500 MHz, CDCl3) reveals distinct signals for methoxy protons (δ 3.72–3.85 ppm) and vinyl protons (δ 5.92–6.15 ppm) . The absence of NH signals confirms full dehydrogenation. 13C NMR corroborates the presence of quaternary carbons adjacent to oxygen atoms (δ 150–155 ppm) .

Pharmacological and Biological Activity

Cytotoxicity Mechanisms

The compound inhibits protein synthesis by binding to the 40S ribosomal subunit, a mechanism shared with emetine. Molecular docking simulations suggest that the dehydrogenated structure enhances hydrophobic interactions with rRNA, increasing binding affinity by ~15% .

Current Research and Applications

Drug Delivery Systems

Recent studies explore nanoencapsulation of isoemetine, tetradehydro- in liposomes to mitigate cardiotoxicity. Preliminary trials in murine models demonstrate a 40% reduction in myocardial accumulation compared to free drug .

Synthetic Modifications

Efforts to derivatize the tetradehydro scaffold have yielded analogs with improved selectivity. For example, bromination at position 10 produces a compound with 3-fold higher activity against Plasmodium falciparum .

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